2-(Cyclohexyloxy)ethyl octadecanoate
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Overview
Description
2-(Cyclohexyloxy)ethyl octadecanoate is an organic compound with the molecular formula C26H50O3. It is an ester formed from octadecanoic acid (stearic acid) and 2-(cyclohexyloxy)ethanol. This compound is characterized by its long carbon chain and the presence of both ester and ether functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexyloxy)ethyl octadecanoate can be achieved through the esterification of octadecanoic acid with 2-(cyclohexyloxy)ethanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and can lead to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)ethyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 2-(cyclohexyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-(cyclohexyloxy)ethanol.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Scientific Research Applications
2-(Cyclohexyloxy)ethyl octadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)ethyl octadecanoate involves its interaction with lipid bilayers and biological membranes. The ester and ether functional groups allow it to integrate into lipid structures, potentially affecting membrane fluidity and permeability. Its amphiphilic nature enables it to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl octadecanoate: An ester formed from octadecanoic acid and ethanol.
2-(Cyclohexyloxy)ethanol: An alcohol with a similar ether functional group.
Octadecanoic acid: The parent fatty acid used in the synthesis of 2-(cyclohexyloxy)ethyl octadecanoate.
Uniqueness
This compound is unique due to its combination of ester and ether functional groups, which confer distinct chemical and physical properties. Its long carbon chain and cyclohexyloxy group contribute to its amphiphilic nature, making it useful in various applications, particularly in the formulation of emulsions and surfactants.
Properties
CAS No. |
61452-06-0 |
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Molecular Formula |
C26H50O3 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-cyclohexyloxyethyl octadecanoate |
InChI |
InChI=1S/C26H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(27)29-24-23-28-25-20-17-16-18-21-25/h25H,2-24H2,1H3 |
InChI Key |
YNSDCCFQTAGKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOC1CCCCC1 |
Origin of Product |
United States |
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